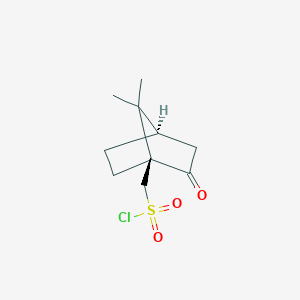

D(+)-10-樟脑磺酰氯

描述

Synthesis Analysis

D(+)-10-Camphorsulfonyl chloride can be synthesized from natural camphor through optimized reaction conditions, offering a straightforward method with high yield suitable for commercial production. This synthesis pathway provides an efficient means to develop camphor resources for various applications (Li Lian-bin, 2010).

Molecular Structure Analysis

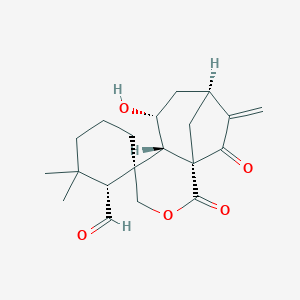

The molecular structure of D(+)-10-Camphorsulfonyl chloride and related camphor sulfonimine compounds has been detailed through X-ray diffraction data and DFT-D3 calculations. These studies reveal the importance of intra- and inter-molecular interactions in determining the supramolecular arrangement of these compounds. Such analyses are crucial for understanding the electronic and structural properties that drive the assembly and behavior of these molecules (Joana Pais da Costa, M. Carvalho, A. Galvão, 2023).

Chemical Reactions and Properties

Unexpected chemical reactions, such as the formation of 10-iodocamphor or 10-chlorocamphor under certain conditions, demonstrate the reactive versatility of D(+)-10-Camphorsulfonyl chloride. These reactions extend the methodology for synthesizing chloro and bromo camphor derivatives, highlighting the compound's role in diverse chemical syntheses (F. Lewis, G. Egron, D. H. Grayson, 2009).

Physical Properties Analysis

The crystal structure of pyridinium d(+)-10-camphorsulfonate hemihydrate showcases the arrangement of camphorsulfonate ions in the solid state, offering insights into the physical properties of derivatives of D(+)-10-Camphorsulfonyl chloride. Such structures are essential for understanding the hydrogen bonding and overall stability of these compounds (H. Fleischer, D. Schollmeyer, 2002).

Chemical Properties Analysis

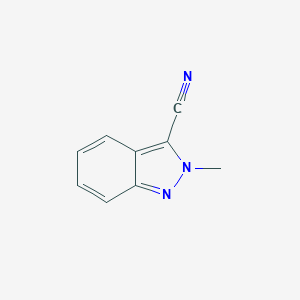

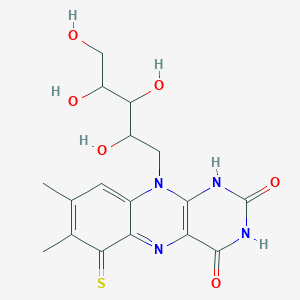

The interaction of D(+)-10-Camphorsulfonyl chloride with various reagents has been studied to assess its chemical behavior and applications. For instance, its role in the synthesis of triazolo[1,2-a]indazole-triones and spiro triazolo[1,2-a]indazole-tetraones highlights the compound's utility as a catalyst in producing complex molecules. This illustrates the broad applicability of D(+)-10-Camphorsulfonyl chloride in facilitating various chemical reactions (D. Chandam, A. Mulik, P. Patil, S. Jagdale, D. Patil, M. Deshmukh, 2015).

科学研究应用

-

Environmental Science

- Application: Chloride is often used in deicing operations, which can lead to elevated chloride concentrations in waterways .

- Method: The excess application of salt for winter deicing, in combination with other chloride sources, causes elevated chloride concentrations in waterways .

- Results: Environmental chloride concentrations have approximately doubled over the past two decades .

-

Hydrogeology

- Application: The effects of cold-weather chloride deicers on groundwater quality are studied, with a focus on chloride .

- Method: The study covered the period during July 2018 through February 2021. Between the years 2016 and 2020, up to 16,000 gallons per mile of chloride deicer and 143,000 pounds per mile of road salt were applied along an 11-mile stretch of Interstate 5 (I-5) through the Siskiyou Pass .

- Results: The study results indicate that chloride levels in shallow groundwater downgradient from I-5 are increasing, but dissolved chloride concentrations in domestic wells are not above the U.S. Environmental Protection Agency drinking water recommendations .

-

Water Quality Management

- Application: The study of a freshwater Water Quality Criteria (WQC) for chloride is a key point of environmental research .

- Method: The study proposes a recommended value for freshwater WQS for chloride in China: less than 200 mg·L−1 .

- Results: The study is an urgent demand to ensure water ecological protection in China .

-

Plant Bioactive Compositions Extraction

- Application: Deep eutectic solvents (DESs) are used for extracting bioactive compounds from plants .

- Method: The combination of DESs with innovative extraction techniques, such as ultrasound- and microwave-assisted extraction, super- and sub-critical fluid extraction, offers several advantages including improved selectivity as well as increased extraction yields with a concomitant reduced extraction duration .

- Results: This approach supports the United Nations Sustainable Development Goals, particularly SDG 12 (Responsible Consumption and Production) and SDG 13 (Climate Action), by reducing the environmental footprint and enhancing the efficiency of natural compound extraction .

-

Electrochemical Energy Storage

- Application: Choline chloride–urea, commonly called Reline, and its aqueous mixtures are used as eco-friendly, affordable and anticorrosive electrolytes for carbon-based electrochemical capacitors (ECs) .

- Method: The symmetric ECs operating in the Reline-based electrolyte demonstrate excellent electrochemical stability at a voltage of 2.2 V .

- Results: By adding 1 wt% water to the DES system, the specific capacitance increased from 100 to 157 F g −1 at a 1 A g −1 current load .

-

Reactive Transport in Concrete

- Application: The study reviews the theoretical models, numerical implementation and practical applications of chloride reactive transport in concrete .

- Method: Thermodynamic modeling is capable of accurately predicting chloride binding behaviors across the entire concentration range. It also considers the impact of the pH variation in the pore solution .

- Results: Capturing the temporal and spatial characteristics in chloride reactive transport model can be achieved by continuously updating the saturation degree and chloride diffusion coefficient at each finite element mesh node .

-

Nanocellulose

- Application: Nanocellulose (NC), cellulose in the form of nanostructures, has been proved to be one of the most prominent green materials of modern times .

- Method: The abundant hydroxyl functional groups allow a wide range of functionalizations via chemical reactions, leading to developing various materials with tunable features .

- Results: The application of green, renewable and sustainable materials has become increasingly important for producing various high-value products with low environmental impact .

安全和危害

This would involve a discussion of the safety precautions that need to be taken when handling the compound, as well as the hazards associated with its use.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or investigations into the compound’s mechanism of action.

属性

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGABKEVTHIJBIW-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891707 | |

| Record name | Camphor-10-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D(+)-10-Camphorsulfonyl chloride | |

CAS RN |

21286-54-4 | |

| Record name | 10-Camphorsulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21286-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphor-10-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021286544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphor-10-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-2-oxobornane-10-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)